molecular formula C17H26N2OS B4117125 N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea

N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea

Cat. No. B4117125
M. Wt: 306.5 g/mol
InChI Key: JOJHJLFVPMHXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea (known as CCTU) is a chemical compound that has been used in scientific research for its potential applications in various fields. This compound is a thiourea derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CCTU is not fully understood, but studies have shown that it may act as an inhibitor of various enzymes and receptors. For example, CCTU has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. Additionally, CCTU has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
CCTU has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and protect neurons from oxidative stress and inflammation. Additionally, CCTU has been shown to have anti-inflammatory properties, which may be beneficial for various diseases and conditions.

Advantages and Limitations for Lab Experiments

The advantages of using CCTU in lab experiments include its potential applications in various fields, including cancer research and neuroprotection. Additionally, CCTU has been shown to have low toxicity and good stability, which makes it a suitable compound for use in research. However, the limitations of using CCTU include its limited solubility in water, which may affect its bioavailability and effectiveness.

Future Directions

There are several future directions for research on CCTU, including its potential applications as an anti-cancer agent and neuroprotective agent. Additionally, further studies are needed to understand the mechanism of action of CCTU and its potential interactions with other compounds. Furthermore, the development of more efficient synthesis methods for CCTU may increase its yield and purity, which would be beneficial for its use in scientific research.

Scientific Research Applications

CCTU has been used in various scientific research studies, including its potential application as an anti-cancer agent. Studies have shown that CCTU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CCTU has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

1-cyclohexyl-3-[1-(4-ethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-3-20-16-11-9-14(10-12-16)13(2)18-17(21)19-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJHJLFVPMHXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[1-(4-ethoxyphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.